N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine
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Overview
Description
N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine is a compound that belongs to the class of heterocyclic aromatic compounds It features a benzofuro[3,2-d]pyrimidine core structure with an N-(4-methylphenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under microwave conditions to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib, a well-known anti-cancer agent.
N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine: A compound with similar structural features but different substituents, leading to distinct biological activities.
Uniqueness
N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine is unique due to its benzofuro[3,2-d]pyrimidine core structure, which imparts specific chemical and biological properties. Its ability to act as a kinase inhibitor makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H13N3O |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)20-17-16-15(18-10-19-17)13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,19,20) |
InChI Key |
CAZVRVVZXFTMFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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